Norfluoxetine b-D-glucuronide
Description
Contextualization of Norfluoxetine (B159337) as a Major Metabolite in Xenobiotic Biotransformation
Fluoxetine (B1211875) undergoes extensive metabolism in the liver, with N-demethylation leading to the formation of its major active metabolite, norfluoxetine. nih.govpharmgkb.org This biotransformation is primarily carried out by a family of enzymes known as cytochrome P450s (CYPs), with CYP2D6 playing a major role. nih.govpharmgkb.org Norfluoxetine is not merely an inactive byproduct; it exhibits potent pharmacological activity as a selective serotonin (B10506) reuptake inhibitor (SSRI), similar to its parent compound, fluoxetine. nih.govnih.gov In fact, the S-enantiomer of norfluoxetine is approximately 20 times more potent in its reuptake blocking activity than the R-enantiomer. pharmgkb.orgmdpi.com
The persistence of norfluoxetine in the body, which has a longer elimination half-life than fluoxetine, underscores the importance of its subsequent metabolic pathways. acs.org The conversion of norfluoxetine to Norfluoxetine β-D-glucuronide represents a key step in the detoxification and elimination process. This process of xenobiotic biotransformation is essential for preventing the accumulation of drugs and their metabolites to potentially toxic levels.
Significance of Glucuronidation in Drug Metabolism and Elimination Research
Glucuronidation is a major Phase II metabolic pathway in which a glucuronic acid molecule is attached to a substrate, such as a drug or its metabolite. wikipedia.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its excretion from the body, primarily through urine and feces. wikipedia.org Both fluoxetine and norfluoxetine undergo glucuronidation to aid their elimination. drugbank.comsmpdb.ca
Interactive Data Table: Key Enzymes in Fluoxetine Metabolism
| Compound | Metabolite | Key Enzymes Involved |
|---|---|---|
| Fluoxetine | Norfluoxetine | CYP2D6, CYP2C9, CYP2C19, CYP3A4, CYP3A5 pharmgkb.org |
| Norfluoxetine | Norfluoxetine β-D-glucuronide | UDP-glucuronosyltransferases (UGTs) drugbank.comsmpdb.ca |
Current Research Gaps and Future Directions for Norfluoxetine β-D-Glucuronide Studies
Despite its importance, specific details regarding the biotransformation of norfluoxetine to its glucuronide conjugate remain an area with research gaps. While it is known that UGT enzymes are responsible, the specific UGT isoforms predominantly involved in the glucuronidation of norfluoxetine are not as well-characterized as the CYP enzymes involved in its formation. Identifying these specific UGTs is crucial for predicting potential drug-drug interactions, as co-administered drugs could inhibit or induce these enzymes, altering the clearance of norfluoxetine.
Future research should focus on several key areas:
Identification of specific UGT isoforms: Pinpointing the primary UGT enzymes responsible for Norfluoxetine β-D-glucuronide formation.
Pharmacogenetic studies: Investigating how genetic variations in UGT enzymes affect the rate and extent of norfluoxetine glucuronidation, which could explain inter-individual differences in drug response and side effects.
Quantitative analysis: Developing more robust and sensitive analytical methods for the simultaneous quantification of fluoxetine, norfluoxetine, and Norfluoxetine β-D-glucuronide in biological matrices. This would provide a more complete picture of the pharmacokinetic profile. jrespharm.comresearchgate.netnih.gov
Environmental impact: Given that fluoxetine and its metabolites are found in the environment, further research is needed to understand the fate and potential ecological effects of Norfluoxetine β-D-glucuronide. biosynth.com Studies have already detected fluoxetine and norfluoxetine in wastewater and aquatic organisms, highlighting the need to assess the entire metabolic pathway. researchgate.netresearchgate.net
Addressing these research gaps will provide a more comprehensive understanding of fluoxetine's metabolism and disposition, ultimately contributing to the safer and more effective use of this important medication.
Properties
Molecular Formula |
C22H24F3NO7 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31) |
InChI Key |
GXZQMXPRYAFVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Metabolic Pathways and Enzymology of Norfluoxetine Glucuronidation
Phase I Metabolism Preceding Glucuronidation of Norfluoxetine (B159337)
Before norfluoxetine can be conjugated with glucuronic acid, its parent compound, fluoxetine (B1211875), must first undergo Phase I metabolic reactions. These initial steps are crucial for producing the necessary substrate for the subsequent Phase II glucuronidation reaction.
N-Demethylation of Fluoxetine to Norfluoxetine
The primary and most significant metabolic pathway for fluoxetine is N-demethylation, which results in the formation of its only major active metabolite, norfluoxetine. nih.govpharmgkb.org This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver. pharmgkb.orgcriver.com Fluoxetine is administered as a racemic mixture of two enantiomers, (R)- and (S)-fluoxetine, and its metabolism is stereoselective, meaning different enzyme isoforms preferentially act on each enantiomer. nih.govcriver.com
In vitro studies have demonstrated that a wide array of cytochrome P450 isoforms can catalyze the N-demethylation of fluoxetine to norfluoxetine. Measurable activity has been observed with CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. eur.nl This broad involvement highlights the complex nature of fluoxetine metabolism and suggests that multiple enzymes contribute to the formation of norfluoxetine. pharmgkb.orgeur.nl The involvement of such a diverse group of CYP enzymes indicates a potential for numerous drug-drug interactions. pharmgkb.org
Table 1: Cytochrome P450 Isoforms Involved in Fluoxetine N-Demethylation
| CYP Isoform | Role in Norfluoxetine Formation | Key Findings |
| CYP2D6 | Major Contributor | Primarily responsible for the formation of (S)-norfluoxetine. nih.gov Its activity is subject to genetic polymorphisms, affecting plasma concentrations. nih.gov |
| CYP2C9 | Major Contributor | Preferentially metabolizes (R)-fluoxetine. nih.gov |
| CYP3A4 | Major Contributor | Contributes significantly to overall fluoxetine N-demethylation. eur.nl |
| CYP2C19 | Minor Contributor | Plays a role, which may become more significant during chronic dosing due to CYP2D6 inhibition. nih.gov |
| CYP1A2 | Minor Contributor | Demonstrates measurable N-demethylase activity in vitro. eur.nl |
| CYP2B6 | Minor Contributor | Shows catalytic activity towards fluoxetine N-demethylation. eur.nl |
| CYP3A5 | Minor Contributor | Contributes to the biotransformation of fluoxetine to norfluoxetine. nih.gov |
O-Dealkylation Pathways of Fluoxetine and Norfluoxetine and Subsequent Metabolite Formation
In addition to N-demethylation, a secondary Phase I metabolic route for fluoxetine and norfluoxetine is O-dealkylation. This pathway is mediated by CYP2C19 and CYP3A4. dntb.gov.ua The O-dealkylation reaction results in the formation of p-trifluoromethylphenol. pharmgkb.orgdntb.gov.ua This intermediate metabolite is then further processed into hippuric acid, a glycine (B1666218) conjugate, before excretion. pharmgkb.orgdntb.gov.ua
Glucuronidation of Norfluoxetine to Norfluoxetine β-D-Glucuronide
Following its formation via Phase I metabolism, norfluoxetine undergoes a Phase II conjugation reaction known as glucuronidation. This process involves the attachment of a glucuronic acid moiety to the norfluoxetine molecule, creating the more water-soluble compound, Norfluoxetine β-D-glucuronide, which can then be more readily eliminated from the body, primarily through urine. pharmgkb.orgdntb.gov.ua
UDP-Glucuronosyltransferase (UGT) Superfamily and Isoform Specificity for Norfluoxetine
The glucuronidation reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. criver.comeur.nl These enzymes are crucial for the metabolism and detoxification of a vast number of drugs, xenobiotics, and endogenous compounds by conjugating them with UDP-glucuronic acid. criver.comeur.nl The UGT family is divided into subfamilies, including UGT1A and UGT2B, which are responsible for the majority of drug glucuronidation. criver.commdpi.com
While it is established that both fluoxetine and norfluoxetine undergo glucuronidation to facilitate their excretion dntb.gov.ua, the specific UGT isoforms responsible for the conjugation of norfluoxetine to Norfluoxetine β-D-glucuronide have not been definitively identified in the scientific literature. nih.gov Identifying the specific glucuronosyltransferase isoform for norfluoxetine would be a key step in better understanding the drug's clearance and its full metabolic profile. nih.gov The characterization of UGT isoform specificity remains an area of ongoing research for many therapeutic agents. eur.nl
Characterization of UGTs Potentially Involved in Norfluoxetine Glucuronidation (e.g., UGT1A4, UGT2B10)
The conjugation of glucuronic acid to substrates is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes predominantly located in the endoplasmic reticulum. nih.govbidmc.org For nitrogen-containing compounds like norfluoxetine, which possesses a secondary amine, the process is termed N-glucuronidation.
Research indicates that N-glucuronidation of tertiary and secondary amines in humans is primarily catalyzed by two key enzymes: UGT1A4 and UGT2B10 . nih.govhelsinki.fi These enzymes are recognized for their role in the metabolism of numerous clinically important drugs containing amine groups. nih.gov Studies have identified UGT1A4 and UGT2B10 as the main enzymes responsible for the N-glucuronidation of many antidepressants, antipsychotics, and other tertiary amines. nih.gov For instance, humanized UGT1 mice, which express the human UGT1A locus, gain the ability to perform N-glucuronidation of compounds like trifluoperazine, a reaction absent in wild-type mice that lack the UGT1A4 homolog. nih.gov Given that norfluoxetine is a secondary amine metabolite of fluoxetine, UGT1A4 and UGT2B10 are the most probable enzymes responsible for its conversion to Norfluoxetine β-D-glucuronide.
Substrate Specificity and Binding Affinity of UGTs for Norfluoxetine Conjugation
While UGT1A4 and UGT2B10 are the likely enzymes involved in norfluoxetine glucuronidation, specific kinetic parameters detailing their binding affinity (e.g., Km, Vmax) for norfluoxetine have not been extensively characterized in published literature. However, data from studies on structurally related compounds, such as tricyclic antidepressants, can provide insight into the functional characteristics of these UGTs.
UGT2B10 generally exhibits a much higher affinity (lower Km value) for tricyclic antidepressants compared to UGT1A4, suggesting it is a high-affinity enzyme for these substrates. nih.gov Conversely, UGT1A4 acts as a low-affinity, high-capacity enzyme for the same compounds. nih.gov This suggests a potential dual-enzyme model for the glucuronidation of amine-containing drugs, where UGT2B10 is primarily responsible at therapeutic concentrations and UGT1A4 contributes at higher concentrations.
Interactive Table: Kinetic Parameters of UGT1A4 and UGT2B10 with Tricyclic Antidepressants Note: This data is for illustrative purposes to show the general binding affinities of these enzymes for similar chemical structures, as specific data for norfluoxetine is not available.
| Compound | UGT Isoform | Apparent Km (μM) |
|---|---|---|
| Amitriptyline | UGT2B10 | 2.60 |
| Amitriptyline | UGT1A4 | 448 |
| Imipramine | UGT2B10 | 16.8 |
| Imipramine | UGT1A4 | 262 |
| Clomipramine | UGT2B10 | 14.4 |
| Clomipramine | UGT1A4 | 112 |
Data sourced from a study on the N-glucuronidation of tricyclic antidepressants. nih.gov
Cofactor Requirements in UGT-Mediated Glucuronidation of Norfluoxetine (e.g., UDP-Glucuronic Acid)
The process of glucuronidation is critically dependent on an activated form of glucuronic acid, which serves as the donor molecule. This activated coenzyme is uridine (B1682114) diphosphate-glucuronic acid (UDPGA) . researchgate.netjove.com UGT enzymes catalyze the transfer of the glucuronic acid moiety from UDPGA to the substrate, in this case, norfluoxetine. bidmc.orgjove.com The reaction results in the formation of Norfluoxetine β-D-glucuronide and releases uridine diphosphate (B83284) (UDP). This conjugation step is a definitive feature of Phase II metabolism, rendering the xenobiotic more polar and readily excretable. openaccessjournals.com
Biosynthesis of UDP-Glucuronic Acid as a Cosubstrate for Glucuronidation
The essential cosubstrate for glucuronidation, UDP-glucuronic acid (UDPGA), is synthesized in the cytoplasm. The primary and most direct pathway for its formation involves the enzyme UDP-glucose dehydrogenase (UGD) . nih.govoncotarget.com UGD is a cytosolic enzyme that catalyzes the NAD+-dependent, two-fold oxidation of UDP-glucose (UDP-Glc). nih.govoup.com This reaction converts the C6 primary alcohol of the glucose moiety into a carboxylic acid, yielding UDP-glucuronic acid and two molecules of NADH. nih.govnih.gov
Plants and potentially other organisms possess a second, more complex route for UDPGA synthesis known as the myo-inositol pathway. nih.govoup.com This pathway involves the cleavage of myo-inositol to produce glucuronic acid, which is then activated to UDPGA. oup.com However, the UGD-catalyzed oxidation of UDP-glucose is the key reaction that supplies the necessary UDPGA for the vast majority of glucuronidation reactions in xenobiotic metabolism. oncotarget.com
Stereoselective Metabolism and Glucuronidation of Norfluoxetine Enantiomers
Differential Enzymatic Activity Towards S- and R-Norfluoxetine
The differential metabolic fate of the norfluoxetine enantiomers begins with their formation. The N-demethylation of fluoxetine is catalyzed by several CYP450 enzymes, which exhibit distinct preferences for each enantiomer.
CYP2D6 shows significantly higher activity toward the metabolism of (S)-fluoxetine, making it the primary enzyme responsible for the formation of (S)-norfluoxetine . pharmgkb.orgnih.govmdpi.com
CYP2C9 and CYP2C19 preferentially metabolize (R)-fluoxetine, leading to the formation of (R)-norfluoxetine . pharmgkb.orgmdpi.compsychiatriapolska.pl
This initial stereoselective metabolism by CYP enzymes results in a substrate pool for Phase II reactions that is heavily enriched with the S-enantiomer of norfluoxetine. While direct studies comparing the glucuronidation rates of the individual norfluoxetine enantiomers by UGTs are limited, the disparity in their formation is the principal factor determining the stereochemical composition of the resulting glucuronide metabolites. The higher plasma concentrations of (S)-norfluoxetine mean that it is the predominant enantiomer available for conjugation by UGT enzymes. mdpi.compharmgkb.org
Impact of Stereoselectivity on Norfluoxetine Metabolic Fate and Glucuronide Formation
The stereoselective metabolism of fluoxetine directly impacts the subsequent metabolic fate of norfluoxetine and the formation of its glucuronide conjugate. Due to the preferential metabolism by CYP2D6, plasma concentrations of (S)-norfluoxetine are significantly higher than those of (R)-norfluoxetine during therapy. pharmgkb.orgmdpi.com Studies have observed S:R ratios for norfluoxetine in plasma to be approximately 3:1 in certain populations. nih.govuppitysciencechick.com
This imbalance has two major consequences:
Glucuronide Formation: With significantly more (S)-norfluoxetine present, it serves as the primary substrate for UGT-mediated glucuronidation. Consequently, the (S)-Norfluoxetine β-D-glucuronide enantiomer is the overwhelmingly predominant glucuronide metabolite formed and excreted. The stereoselective disposition of norfluoxetine ensures that its metabolic clearance via glucuronidation largely reflects the fate of the more abundant and active S-enantiomer. nih.gov
Table: Summary of Norfluoxetine Enantiomer Properties
| Feature | (S)-Norfluoxetine | (R)-Norfluoxetine |
|---|---|---|
| Primary Forming Enzyme | CYP2D6 pharmgkb.orgmdpi.com | CYP2C9, CYP2C19 pharmgkb.orgmdpi.com |
| Relative Plasma Concentration | High mdpi.comnih.gov | Low mdpi.comnih.gov |
| Serotonin (B10506) Reuptake Inhibition | Potent pharmgkb.orgmdpi.com | ~20-fold less potent pharmgkb.orgmdpi.com |
| Predominance in Glucuronidation | Major substrate | Minor substrate |
In Vitro and Preclinical Investigation of Norfluoxetine Glucuronidation
Methodologies for In Vitro Metabolic Studies of Norfluoxetine (B159337) β-D-Glucuronide Formation
Investigating the formation of norfluoxetine β-D-glucuronide relies on a suite of in vitro tools that simulate the metabolic environment of the liver, the primary site of drug metabolism. These systems allow for the controlled study of enzymatic reactions and metabolic pathways.
Human liver microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a standard tool for studying phase II metabolism. They are rich in UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for catalyzing the glucuronidation reaction. Assays using HLMs are pivotal for determining the potential of norfluoxetine to undergo glucuronidation. The S9 fraction, which contains both microsomal and cytosolic enzymes, can also be used to provide a broader picture of metabolic potential, although microsomes are more specific for UGT activity.
In a typical assay, norfluoxetine is incubated with HLMs in the presence of the essential cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). The reaction is terminated, and the formation of norfluoxetine β-D-glucuronide is quantified using analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
To identify the specific UGT isoforms responsible for the glucuronidation of norfluoxetine, researchers employ recombinant human UGTs. These enzymes are produced by expressing the cDNA of a single human UGT isoform (e.g., UGT1A4, UGT2B7) in a host cell system, such as insect cells or bacteria. By incubating norfluoxetine individually with a panel of these recombinant enzymes, it is possible to pinpoint which isoforms exhibit the highest catalytic activity towards the substrate. This "reaction phenotyping" is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms in UGT enzymes. nih.govnih.gov For instance, UGT1A4 is known to metabolize some tricyclic antidepressants, while the UGT2B subfamily metabolizes a variety of compounds. nih.gov Identifying the specific UGTs involved in norfluoxetine metabolism provides a more detailed understanding of its clearance pathway.
Cryopreserved or fresh human hepatocytes represent a more physiologically complete in vitro model compared to subcellular fractions. Hepatocytes contain the full complement of drug-metabolizing enzymes (both phase I and phase II), cofactors, and transporter proteins, all within an intact cellular structure. This integrated system allows for the study of the sequential metabolism of a parent drug—in this case, the conversion of fluoxetine (B1211875) to norfluoxetine by cytochrome P450 enzymes, followed by the glucuronidation of norfluoxetine. Utilizing plateable hepatocytes allows for longer incubation times, which is beneficial for studying the metabolism of compounds with lower clearance rates. This model is considered the "gold standard" for in vitro metabolism studies, providing more comprehensive data that can improve the accuracy of in vitro-in vivo extrapolation (IVIVE).
The accuracy and reliability of in vitro glucuronidation assays depend heavily on the optimization of incubation conditions. Key parameters include pH, temperature, protein concentration, and the concentrations of substrates and cofactors. The UGT enzymes are located within the lumen of the endoplasmic reticulum, which can create a barrier to the substrate and the essential cofactor, UDPGA. This phenomenon, known as "latency," can lead to an underestimation of metabolic rates.
To overcome latency, microsomal membranes are often disrupted using pore-forming agents like alamethicin (B1591596) or low concentrations of detergents. The optimal concentration of alamethicin (often around 50 µg/mg of microsomal protein) must be carefully determined to maximize enzyme activity without causing denaturation. Furthermore, supplementation with magnesium chloride (MgCl₂) can enhance UGT activity. The concentration of the cofactor UDPGA is also a critical factor that needs to be optimized to ensure it is not rate-limiting. Standardized and optimized protocols are essential for generating high-quality, reproducible data across different laboratories.
Enzymatic Kinetics and Inhibition Studies of Norfluoxetine Glucuronidation
Kinetic studies are performed to quantify the rate at which an enzyme metabolizes its substrate. These studies are fundamental to understanding the efficiency of the norfluoxetine glucuronidation pathway.
The kinetics of norfluoxetine glucuronidation are typically characterized by determining the apparent Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate. V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are determined by incubating a fixed amount of the enzyme source (such as HLMs or a specific recombinant UGT) with varying concentrations of norfluoxetine under optimized assay conditions. The rate of norfluoxetine β-D-glucuronide formation is measured at each concentration, and the data are fitted to the Michaelis-Menten equation or other appropriate kinetic models (e.g., the Hill equation for atypical kinetics) using non-linear regression analysis.
While specific kinetic data for the glucuronidation of norfluoxetine are not extensively detailed in publicly available literature, the table below presents example kinetic parameters for the glucuronidation of other compounds by common UGT isoforms to illustrate how such data are presented.
| Substrate | UGT Isoform | Apparent K_m (µM) | Apparent V_max (nmol/min/mg protein) |
|---|---|---|---|
| Morphine | UGT2B7 | 2000 | 2.5 |
| Estradiol (B170435) | UGT1A1 | 17 | 0.4 |
| Acetaminophen | UGT1A6 | 4000 | 1.5 |
| Serotonin (B10506) | Human Liver Microsomes | 8800 | 43.4 |
Analysis of Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive) of UGTs by Related Compounds
The metabolic pathway of fluoxetine involves several enzymes, and the inhibition of these can significantly alter the pharmacokinetic profile of its metabolites, including the substrate for glucuronidation, norfluoxetine. Fluoxetine and its primary active metabolite, norfluoxetine, are known to form a complex inhibitory system, primarily targeting cytochrome P450 (CYP) enzymes responsible for fluoxetine's metabolism. nih.govnih.gov
Both fluoxetine and norfluoxetine act as inhibitors of CYP2D6, CYP3A4, and CYP2C19 through reversible or time-dependent mechanisms. nih.govresearchgate.net The inhibition of CYP2D6, the major enzyme in the formation of norfluoxetine, is principally explained by competitive reversible inhibition. nih.govpharmgkb.org This is attributed to the strong binding affinity of both S-fluoxetine (Ki = 68 nM) and S-norfluoxetine (Ki = 35 nM) to the CYP2D6 active site. nih.gov As substrates for the enzyme, they compete with other CYP2D6 substrates, leading to reduced metabolism. nih.gov
While the inhibition of CYP enzymes by fluoxetine and norfluoxetine is well-characterized, direct studies detailing the specific inhibition mechanisms (competitive, non-competitive, or uncompetitive) of UDP-glucuronosyltransferase (UGT) enzymes by related compounds in the context of norfluoxetine glucuronidation are less prevalent in the literature. However, it has been noted that estradiol can inhibit the metabolism of norfluoxetine b-D-glucuronide, though the precise mechanism and the specific UGT isoform involved were not specified. cymitquimica.com General UGT inhibition assays are typically conducted by incubating a known UGT substrate with cDNA-expressed human UGT enzymes and measuring the decrease in metabolite formation in the presence of a test compound to determine an IC50 value. evotec.com
Time- and Concentration-Dependent Inhibition of Relevant Enzymes by Norfluoxetine and Metabolites
Norfluoxetine and its parent compound, fluoxetine, demonstrate time- and concentration-dependent inhibition of key metabolic enzymes, particularly within the cytochrome P450 family. nih.gov This inhibition is significant as it affects the production of norfluoxetine, the direct precursor to norfluoxetine β-D-glucuronide.
In vitro studies using human liver microsomes have shown that both enantiomers of fluoxetine and norfluoxetine are time-dependent inhibitors (TDIs) of CYP2C19. nih.gov Racemic fluoxetine shows a significant shift in its half-maximal inhibitory concentration (IC50) for CYP2C19 when preincubated with NADPH (the cofactor required for CYP activity), confirming time-dependent inhibition. researchgate.net The conversion of fluoxetine to racemic norfluoxetine is itself a pathway that leads to this time-dependent inhibition, with norfluoxetine exhibiting an 11-fold shift in its IC50 value (from 18 µM to 1.5 µM) in the presence of NADPH. researchgate.net
(S)-norfluoxetine was identified as the most potent TDI of CYP2C19 among the enantiomers. nih.gov For CYP3A4, only (S)-fluoxetine and (R)-norfluoxetine were found to be TDIs, with (R)-norfluoxetine being the more potent of the two. nih.gov The inhibition of these enzymes is dependent on both the concentration of the inhibitor and the duration of exposure. researchgate.net This complex interplay suggests that the in vivo concentrations of norfluoxetine available for subsequent glucuronidation are dynamically regulated by these feedback inhibition loops. nih.gov
| Inhibitor | Enzyme | Inhibition Type | KI (µM) | kinact (min-1) |
|---|---|---|---|---|
| (S)-Norfluoxetine | CYP2C19 | Time-Dependent | 7 | 0.059 |
| (R)-Norfluoxetine | CYP3A4 | Time-Dependent | 8 | 0.011 |
| (R)-Fluoxetine | CYP2C19 | Time-Dependent | 6.5 | 0.023 |
| (S)-Fluoxetine | CYP2C19 | Time-Dependent | 47 | 0.085 |
| Racemic Fluoxetine | CYP2C19 | Time-Dependent | 14 | 0.030 |
Data derived from in vitro studies with human liver microsomes. nih.govresearchgate.net
Comparative Enzymatic Activities of Polymorphic UGT Variants in Norfluoxetine Glucuronidation
The UGT enzymes responsible for glucuronidation are highly polymorphic, meaning numerous genetic variants exist within the human population. nih.govnih.gov These genetic differences can lead to variations in enzyme expression and activity, which in turn cause inter-individual differences in drug metabolism. nih.gov Key UGT genes known to have functional polymorphisms include UGT1A1, UGT1A4, UGT1A6, UGT1A7, UGT2B7, and UGT2B15. nih.govclinpgx.org
While the specific UGT isoforms responsible for norfluoxetine glucuronidation are not definitively established in all literature, enzymes from the UGT1A and UGT2B families are primary candidates due to their broad substrate specificities. nih.gov For instance, UGT1A1 is crucial for bilirubin (B190676) glucuronidation, and polymorphisms in this gene can affect the metabolism of certain drugs. evotec.com Similarly, UGT2B7 is known to metabolize a wide range of compounds. researchgate.net
Comparative Metabolism Studies of Norfluoxetine Glucuronidation Across Preclinical Species
Assessment of Cross-Species Differences in Glucuronidation Profiles (e.g., Non-Human Primates vs. Other Models)
Significant species differences exist in the metabolism of fluoxetine and the subsequent glucuronidation of norfluoxetine. These variations are critical for the interpretation of preclinical data.
In non-human primates such as rhesus macaques, the pharmacokinetics of fluoxetine are more rapid, and half-lives for both fluoxetine and norfluoxetine are considerably shorter than in humans. nih.gov However, under steady-state conditions, norfluoxetine concentrations can exceed those of fluoxetine, a finding that is consistent with observations in humans. nih.gov
Studies in pregnant sheep revealed the presence of fluoxetine and norfluoxetine glucuronides in maternal urine, confirming this metabolic pathway. nih.gov Notably, neither norfluoxetine nor its glucuronide were detected in the fetus after direct fetal administration of fluoxetine, suggesting a lack of fetal capacity for both N-demethylation and glucuronidation in this species. nih.gov
In aquatic species like fish, fluoxetine demethylation to norfluoxetine appears to be a minor metabolic pathway. nih.gov Often, norfluoxetine is undetected in fish liver microsome experiments, indicating that other transformation products are more predominant, a stark contrast to mammalian metabolism. nih.gov Zebrafish embryos, however, have been shown to accumulate norfluoxetine, making it the only metabolite that builds up under environmentally relevant exposure scenarios. researchgate.netnih.gov
These discrepancies are often attributable to species-specific expression and catalytic activity of metabolic enzymes, including both CYP and UGT isoforms. mdpi.commdpi.com For example, studies on other compounds have shown that N-glucuronidation can be favored in NHPs for certain substrates, while rats, dogs, and humans may favor different sites of glucuronidation. researchgate.net
| Preclinical Species | Key Finding in Norfluoxetine/Glucuronidation Metabolism |
|---|---|
| Rhesus Macaque | More rapid pharmacokinetics than humans, but can replicate human fluoxetine:norfluoxetine ratios. nih.gov |
| Sheep (Pregnant) | Norfluoxetine glucuronides present in maternal urine, but fetal formation of norfluoxetine and its glucuronide is not detected. nih.gov |
| Fish (Trout, Goldfish, Zebrafish) | Norfluoxetine is not a predominant metabolite; demethylation is a minor pathway compared to mammals. nih.gov |
| Zebrafish (Embryo) | Norfluoxetine is the only metabolite that accumulates significantly over time. researchgate.net |
Relevance of Animal Models for Extrapolation of Norfluoxetine Metabolism to Humans
The observed cross-species differences in norfluoxetine glucuronidation highlight the challenges in selecting an appropriate animal model for extrapolating metabolic data to humans. No single animal model perfectly replicates human metabolism.
Non-human primates (NHPs), while often considered the closest model, may not always be suitable for predicting N-glucuronidation in humans, as they can exhibit unique glucuronidation kinetics for certain substrates. researchgate.net Although rhesus macaques can achieve serum concentrations and metabolite ratios comparable to humans, the faster clearance rates must be considered when designing studies. nih.gov
Rodent models, such as rats, are commonly used in preclinical studies. However, significant differences in glucuronidation rates compared to humans have been documented for various drugs. mdpi.com For example, in the case of diclofenac, the intrinsic clearance via glucuronidation in rat liver microsomes was found to be significantly slower than in human liver microsomes. mdpi.com Such differences underscore the need for caution when extrapolating findings from rodent models.
Ultimately, understanding the specific UGT enzymes present and active in each preclinical species is crucial for justifying the selection of a model and for accurately scaling metabolic data to predict human outcomes. mdpi.com
Preclinical Disposition Studies and Metabolite Identification in Biological Systems
Preclinical disposition studies are essential for understanding the absorption, distribution, metabolism, and excretion of a compound. For norfluoxetine, these studies have confirmed that glucuronidation is a relevant metabolic pathway and have identified its conjugated metabolite in various biological matrices.
In a study using pregnant sheep, the disposition of fluoxetine and norfluoxetine was examined. nih.gov Following administration to the ewe, fluoxetine, norfluoxetine, and their glucuronides were identified in maternal urine. nih.gov This finding provides direct in vivo evidence of the formation and subsequent excretion of norfluoxetine glucuronide in a preclinical model. However, these metabolites only accounted for a small fraction (3.4%) of the total drug elimination in that study, indicating that other clearance mechanisms are also important. nih.gov
The identification and quantification of norfluoxetine and its metabolites, including the glucuronide conjugate, in biological samples like blood, urine, and tissues are typically achieved using sensitive analytical techniques. drugbank.com Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for this purpose. nih.govresearchgate.net These methods allow for the specific detection of the parent drug and its metabolites, enabling detailed characterization of their pharmacokinetic and disposition profiles in preclinical species. drugbank.com
Investigation of Fetal Metabolism and Placental Transfer of Norfluoxetine and its Glucuronide in Preclinical Models
Preclinical studies utilizing animal models, primarily pregnant sheep and rats, have been instrumental in elucidating the dynamics of placental transfer and fetal metabolism of norfluoxetine. These investigations consistently demonstrate that while norfluoxetine readily crosses the placenta, the fetus appears to have a limited capacity for its metabolism, particularly via glucuronidation.
In a key study involving pregnant sheep, fluoxetine and norfluoxetine were shown to rapidly cross the placenta. nih.gov However, the research indicated no detectable fetal production of fluoxetine and norfluoxetine glucuronides in vivo. nih.gov This finding suggests that the enzymatic pathways responsible for glucuronidation are either absent or not significantly active in the fetal system of this preclinical model. While fluoxetine, norfluoxetine, and their glucuronides were identified in maternal urine, their absence as fetal metabolites points to a lack of significant fetal biotransformation. nih.gov
Studies in pregnant rats have also confirmed significant placental transfer. Following oral administration of radiolabeled fluoxetine, both fluoxetine and norfluoxetine were found to traverse the placenta and distribute within the embryo and fetus during critical periods of development. nih.gov The combined concentrations of fluoxetine and norfluoxetine accounted for a substantial portion (63-80%) of the total radioactivity in embryonic/fetal tissue, confirming fetal exposure to the parent compound and its primary active metabolite. nih.gov Fetal concentrations were observed to be higher on gestation day 18 compared to day 12. nih.govnih.gov
These preclinical findings collectively indicate that the fetus is exposed to maternally-derived norfluoxetine due to efficient placental transfer. However, the formation of norfluoxetine glucuronide appears to be a metabolic process confined to the maternal system, with the fetus demonstrating minimal to no capacity for this specific conjugation reaction.
Summary of Norfluoxetine Placental Transfer in Preclinical Models
| Preclinical Model | Compound(s) Studied | Key Findings on Placental Transfer | Fetal/Maternal Ratio | Reference |
|---|---|---|---|---|
| Pregnant Sheep | Fluoxetine & Norfluoxetine | Rapidly crossed the placenta. | Maternal to fetal AUC ratio for Norfluoxetine: 0.65 | nih.gov |
| Pregnant Rat | Fluoxetine & Norfluoxetine | Traversed the placenta and distributed within the embryo/fetus. | Fetal concentrations were 83% of maternal concentrations. | nih.govnih.gov |
Detection and Quantification of Norfluoxetine Glucuronide in Preclinical Biological Matrices
The detection and quantification of norfluoxetine glucuronide and its parent compounds in preclinical biological matrices are critical for understanding their pharmacokinetic profiles. Modern analytical techniques, particularly those combining liquid chromatography with tandem mass spectrometry (LC-MS/MS), have become the standard due to their high selectivity and sensitivity. scispace.com These methods allow for the direct measurement of glucuronide metabolites without requiring a preliminary hydrolysis step, which improves accuracy and reduces sample preparation time. scispace.com
In preclinical studies with pregnant sheep, gas chromatography-mass spectrometry (GC-MS) was used to quantify fluoxetine and norfluoxetine isomers in various biological samples, including maternal and fetal blood, as well as maternal urine. nih.gov Notably, this study successfully identified the presence of fluoxetine and norfluoxetine glucuronides in the maternal urine, confirming this as a pathway for maternal drug elimination. nih.gov
The general approach for quantifying glucuronides in biological samples involves several key steps. Sample preparation is crucial to isolate the compounds of interest from complex matrices like plasma or urine. rcaap.pt Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction are commonly employed. rcaap.pt Following extraction, the sample is analyzed using highly sensitive instrumentation.
LC-MS/MS is particularly well-suited for this purpose. scispace.comnih.gov It enables the separation of the analyte from other matrix components via liquid chromatography, followed by highly specific detection using a triple quadrupole mass spectrometer. scispace.com This allows for precise quantification even at very low concentrations. For instance, a sensitive method for quantifying fluoxetine and norfluoxetine in human plasma using LC-MS achieved a limit of quantification of 0.15 ng/mL and 0.50 ng/mL, respectively. nih.gov While this specific study did not quantify the glucuronide, the methodology is directly applicable.
Analytical Methodologies for Quantification in Preclinical Matrices
| Technique | Biological Matrix | Analyte(s) | Key Advantages | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Maternal Urine, Blood, Tissue | Fluoxetine, Norfluoxetine, and their Glucuronides | Established method for identifying and quantifying parent drugs, metabolites, and conjugates. | nih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Plasma, Urine | Glucuronide Metabolites (general) | High selectivity and sensitivity; enables direct measurement without hydrolysis, improving accuracy. | scispace.com |
Analytical Methodologies for Norfluoxetine β D Glucuronide
Chromatographic Separation Techniques for Norfluoxetine (B159337) β-D-Glucuronide Analysis
Chromatographic techniques are fundamental to the analytical process, enabling the separation of Norfluoxetine β-D-glucuronide from endogenous components and other metabolites prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Reversed-Phase Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of drug metabolites. For Norfluoxetine β-D-glucuronide, reversed-phase HPLC is commonly employed. This technique separates compounds based on their hydrophobicity. While many published methods focus on the parent compounds, fluoxetine (B1211875) and norfluoxetine, the principles are extended to their metabolites. nih.govnih.govtaylorfrancis.comresearchgate.net
In a typical reversed-phase setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govresearchgate.net The separation is achieved by gradient elution, where the proportion of the organic solvent is increased over time, allowing for the elution of compounds with varying polarities. For instance, a gradient of water and acetonitrile, both containing 0.1% formic acid, has been used for the separation of fluoxetine and norfluoxetine on a C18 column, a method that can be adapted for the more polar glucuronide metabolite. nih.gov
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-phase C8 or C18 |
| Mobile Phase | Acetonitrile/Methanol and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) |
| Detection | UV, Fluorescence, or Mass Spectrometry |
| Elution | Gradient elution is commonly used for complex biological samples. |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. While specific UHPLC methods for the direct analysis of Norfluoxetine β-D-glucuronide are not extensively detailed in readily available literature, the technique is well-suited for the analysis of drug metabolites in complex matrices. The enhanced separation efficiency of UHPLC is particularly advantageous when dealing with the high polarity of glucuronide conjugates and the need to resolve them from other endogenous compounds.
Gas Chromatography (GC) for Volatile Derivatized Forms
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, Norfluoxetine β-D-glucuronide, being a polar and non-volatile molecule, is not directly amenable to GC analysis. Therefore, a crucial derivatization step is required to increase its volatility and thermal stability. nih.gov This process chemically modifies the analyte to make it suitable for GC separation.
Common derivatization reagents for compounds containing hydroxyl and amine groups, such as those present in Norfluoxetine β-D-glucuronide, include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. The derivatized analyte can then be separated on a capillary GC column and detected, often by mass spectrometry (GC-MS). nih.govresearchgate.netnih.gov It is important to note that the high molecular weight of the derivatized glucuronide may present challenges for GC analysis.
A common approach for the analysis of glucuronidated metabolites in urine using GC-MS involves an initial enzymatic hydrolysis step with β-glucuronidase to cleave the glucuronic acid moiety, followed by extraction and derivatization of the resulting aglycone (norfluoxetine). mdpi.com While this is an indirect method of quantification, it is a well-established technique in toxicological and metabolic studies.
Chiral Chromatography for Enantiomeric Separation of Norfluoxetine Glucuronides
Norfluoxetine is a chiral compound, existing as (R)- and (S)-enantiomers, which may exhibit different pharmacological activities and metabolic profiles. Consequently, its glucuronide metabolite also exists as diastereomers. Chiral chromatography is employed to separate these stereoisomers. chiraltech.comresearchgate.netnih.gov
Both HPLC and GC can be adapted for chiral separations. In chiral HPLC, this is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of enantiomers of various drug compounds. chiraltech.com For instance, a vancomycin-based chiral stationary phase has been used for the enantioselective analysis of fluoxetine and norfluoxetine. researchgate.net While direct chiral separation of Norfluoxetine β-D-glucuronide enantiomers is not extensively documented, the principles of chiral chromatography are applicable.
In the context of GC, chiral separations can be performed using chiral capillary columns. A novel chiral GC-MS method has been developed for the separation and measurement of fluoxetine and norfluoxetine enantiomers in biological fluids using a derivatized cyclodextrin-based chiral stationary phase. nih.gov
Mass Spectrometry (MS) Applications in Norfluoxetine β-D-Glucuronide Research
Mass Spectrometry (MS) is an indispensable tool in modern bioanalysis, offering high sensitivity and selectivity for the detection and quantification of drug metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection
The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of drug metabolites like Norfluoxetine β-D-glucuronide in biological matrices. nih.govnih.govphenomenex.comresearchgate.netresearchgate.net This technique combines the superior separation capabilities of LC with the sensitive and selective detection of MS.
For the analysis of norfluoxetine and its metabolites, electrospray ionization (ESI) in the positive ion mode is commonly used. In tandem mass spectrometry, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces chemical noise, enabling the accurate quantification of the analyte even at very low concentrations. nih.govresearchgate.net
A rapid, sensitive, and selective LC-MS/MS method for the simultaneous determination of fluoxetine and norfluoxetine in human plasma has been developed using MRM functions. The transitions monitored were m/z 310 → 44 for fluoxetine and m/z 296 → 134 for norfluoxetine. nih.gov For Norfluoxetine β-D-glucuronide, a similar approach would be used, with the precursor ion corresponding to its molecular weight and specific product ions being monitored.
Sample preparation for LC-MS/MS analysis is critical to remove interferences from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govphenomenex.comresearchgate.net Supported liquid extraction (SLE) has also been successfully employed for the extraction of fluoxetine and norfluoxetine from human plasma. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Confirmation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal bioanalytical technique for the quantification and confirmation of Norfluoxetine β-D-glucuronide and its parent compounds in complex biological matrices. The high polarity of glucuronide conjugates makes them ideally suited for LC separation, while the sensitivity and selectivity of tandem mass spectrometry enable precise measurement even at low concentrations. researchgate.net
LC-MS/MS methods for related compounds like fluoxetine and norfluoxetine typically employ reversed-phase chromatography, utilizing columns such as C18 or C8. sci-hub.seresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic modifier (typically acetonitrile or methanol) is common. sci-hub.seresearchgate.netnih.gov These conditions are directly applicable to the analysis of Norfluoxetine β-D-glucuronide.
Detection is achieved using a triple quadrupole mass spectrometer, most often operating in positive electrospray ionization (ESI+) mode. nih.gov Quantification is performed using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion for the target analyte and monitoring for a unique product ion generated through collision-induced dissociation (CID). This process provides exceptional selectivity, minimizing interference from matrix components. For norfluoxetine, a common MRM transition is the fragmentation of the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 296.1 to a product ion at m/z 134.1. phenomenex.comresearchgate.net
For Norfluoxetine β-D-glucuronide, the precursor ion would be its protonated molecule [M+H]⁺ at m/z 488.15. The primary and most characteristic fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C6H8O6, 176.03 Da). nih.gov Therefore, a primary MRM transition for quantification and confirmation would be m/z 488.15 → 296.12, where the product ion corresponds to the norfluoxetine aglycone. nih.gov This transition provides both structural confirmation and a basis for accurate quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Norfluoxetine | 296.1 | 134.1 | ESI+ | phenomenex.comresearchgate.net |
| Norfluoxetine β-D-glucuronide (Predicted) | 488.15 | 296.12 | ESI+ | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) has been historically used for the analysis of fluoxetine and norfluoxetine in biological samples. dergipark.org.tr However, its application to polar and thermally labile metabolites like Norfluoxetine β-D-glucuronide is indirect and presents significant challenges. Due to their low volatility and tendency to degrade at the high temperatures required for GC analysis, glucuronides cannot be analyzed intact by this method. sigmaaldrich.com
Therefore, when GC-MS is used for metabolite profiling that includes glucuronidated species, a chemical or enzymatic hydrolysis step is mandatory prior to analysis. This typically involves treating the biological sample (e.g., urine) with a β-glucuronidase enzyme to cleave the glycosidic bond, liberating the free norfluoxetine aglycone. sigmaaldrich.com
Following hydrolysis, the released norfluoxetine must be extracted from the aqueous matrix. Subsequently, a derivatization step is often required to increase its volatility and improve its chromatographic properties. This involves reacting the analyte with a derivatizing agent, such as pentafluoropropionic anhydride, to cap the polar functional groups. dergipark.org.tr The resulting derivative is then amenable to GC-MS analysis. While this approach can be used to infer the presence of the glucuronide conjugate by comparing samples with and without the hydrolysis step, it is an indirect method of measurement and has been largely superseded by LC-MS/MS for the direct analysis of intact conjugates. researchgate.net
High-Resolution Mass Spectrometry (e.g., Ion Cyclotron Resonance Fourier Transform Mass Spectrometry) for Precise Mass Measurement
High-resolution mass spectrometry (HRMS), particularly techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-MS, is a powerful tool for the definitive identification of metabolites such as Norfluoxetine β-D-glucuronide. nih.govmdpi.com The primary advantage of HRMS is its ability to provide extremely high mass accuracy (typically in the sub-parts-per-million range) and resolving power. mdpi.com
This capability allows for the determination of an analyte's elemental composition from its precise mass measurement. For Norfluoxetine β-D-glucuronide (molecular formula C22H24F3NO8), the theoretical monoisotopic mass of the neutral molecule is 487.1454 Da. In positive ion mode, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 488.1527 Da.
An HRMS instrument can measure this m/z value with sufficient accuracy to confirm the elemental formula C22H25F3NO8⁺, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). This level of confidence is crucial in metabolite identification studies to eliminate ambiguity and confirm the structure of the biotransformation product. While FT-ICR-MS offers the highest performance, Orbitrap-based instruments are also widely used in metabolomics for their balance of high resolution, mass accuracy, and faster scan speeds. nih.govmdpi.com
| Compound | Molecular Formula | Adduct | Theoretical Exact Mass (Da) |
|---|---|---|---|
| Norfluoxetine β-D-glucuronide | C22H24F3NO8 | [M+H]⁺ | 488.1527 |
Structural Elucidation of Glucuronide Conjugates through MS/MS Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of drug metabolites. The fragmentation pattern of a molecule provides a fingerprint that can be used to identify its core structure and the location of metabolic modifications. Glucuronide conjugates exhibit highly characteristic fragmentation behavior that facilitates their identification. nih.govnih.gov
Upon collision-induced dissociation (CID) in the mass spectrometer, the most common and diagnostic fragmentation pathway for protonated O- and N-glucuronides is the cleavage of the glycosidic bond. This results in a characteristic neutral loss of the glucuronic acid moiety, corresponding to a mass difference of 176.0321 Da (C6H8O6). nih.gov The resulting product ion is the protonated aglycone (the parent drug or its phase I metabolite).
In the case of Norfluoxetine β-D-glucuronide ([M+H]⁺ at m/z 488.15), this initial fragmentation step would produce a prominent product ion at m/z 296.12, corresponding to the protonated norfluoxetine molecule. This aglycone ion can then undergo further fragmentation, yielding product ions that are characteristic of the norfluoxetine structure itself, such as the ion at m/z 134. phenomenex.comresearchgate.net By observing this sequential fragmentation (488.15 → 296.12 → 134), analysts can confirm both the presence of the glucuronide conjugate and the identity of the underlying aglycone, thus providing a confident structural assignment. In negative ion mode, characteristic fragments of the glucuronic acid itself, such as m/z 175 and 113, can also be observed, further aiding in identification. nih.gov
Sample Preparation and Extraction Methods for Norfluoxetine β-D-Glucuronide
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a conventional sample preparation technique used to isolate analytes from complex biological matrices based on their partitioning between two immiscible liquid phases. wikipedia.org For the parent compound norfluoxetine, LLE methods have been developed that typically involve adjusting the sample pH to an alkaline state to neutralize the amine group, followed by extraction with a water-immiscible organic solvent such as a hexane-isoamyl alcohol mixture. researchgate.netnih.gov
However, the applicability of traditional LLE for Norfluoxetine β-D-glucuronide is limited. The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the metabolite, making it difficult to efficiently extract into non-polar organic solvents. nih.govmdpi.com While using more polar extraction solvents could improve recovery, this often leads to the co-extraction of a greater amount of endogenous interferences, potentially compromising the cleanliness of the final extract and leading to significant matrix effects in the subsequent LC-MS analysis. google.com Therefore, while LLE is effective for norfluoxetine, it is generally considered a less efficient and less selective method for its highly polar glucuronide conjugate compared to solid-phase extraction.
Solid-Phase Extraction (SPE) for Selective Analyte Enrichment
Solid-phase extraction (SPE) is a more advanced and widely preferred technique for the extraction of drug metabolites, including glucuronides, from biological fluids. mdpi.com SPE offers superior selectivity and concentration power compared to LLE, resulting in cleaner extracts and improved assay sensitivity. phenomenex.com
More advanced SPE strategies include the use of molecularly imprinted polymers (MIPs) designed to be class-selective for glucuronides. nih.gov These highly specialized sorbents can selectively capture glucuronidated metabolites, offering an even higher degree of specificity and enrichment. Given the polarity and chemical nature of Norfluoxetine β-D-glucuronide, SPE, particularly mixed-mode or other specialized sorbents, represents the most robust and efficient method for its extraction from complex biological samples. nih.gov
| Method | Principle | Advantages for Norfluoxetine β-D-glucuronide | Disadvantages for Norfluoxetine β-D-glucuronide |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Simple, low cost | Low recovery due to high polarity, poor selectivity, emulsion formation |
| Solid-Phase Extraction (SPE) | Partitioning between solid sorbent and liquid | High recovery, high selectivity (especially mixed-mode), cleaner extracts, easily automated | Higher cost, requires method development |
Application of Dried Blood Spot (DBS) Sampling in Preclinical Research
Dried blood spot (DBS) sampling has emerged as a valuable technique in preclinical research for monitoring norfluoxetine levels, offering significant advantages over traditional venous blood collection. nih.govnih.gov This method involves collecting a small volume of blood (often just a few microliters) via a simple prick, which is then spotted onto a specialized filter paper card. nih.gov The minimally invasive nature of DBS is particularly beneficial in studies involving small animals, like rats, as it reduces animal stress and allows for serial sampling from the same animal, thereby improving the quality of pharmacokinetic data. semanticscholar.org
The use of DBS simplifies sample collection, storage, and transportation, as the dried spots are stable at various temperatures for extended periods. nih.govnih.gov For instance, fluoxetine and norfluoxetine in DBS have been shown to be stable for at least 7 days at 25°C and 45°C. nih.gov Analytical methods have been developed that combine DBS sampling with highly sensitive techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods involve punching a small disc from the blood spot, followed by a simultaneous extraction and derivatization process before instrumental analysis. nih.gov The application of DBS in preclinical settings provides a robust and ethical approach to generating reliable exposure data for norfluoxetine. semanticscholar.orgmedrxiv.org
Enzymatic Hydrolysis for Total Versus Unconjugated Norfluoxetine Metabolite Quantification
In biological matrices such as urine and plasma, norfluoxetine exists in both its free (unconjugated) form and as a glucuronide conjugate (Norfluoxetine β-D-glucuronide). nih.gov To determine the total concentration of the metabolite, a crucial step involving enzymatic hydrolysis is employed prior to analysis. sigmaaldrich.com This process utilizes the β-glucuronidase enzyme, which specifically catalyzes the cleavage of the β-D-glucuronic acid from the parent molecule, converting Norfluoxetine β-D-glucuronide back into norfluoxetine. bioassaysys.com
This hydrolysis step is essential because glucuronidated metabolites are significantly more water-soluble than their parent compounds, making them difficult to retain and analyze using common reversed-phase liquid chromatography methods. By converting the conjugate to its aglycone form, the total norfluoxetine concentration (the sum of the initially free and the conjugated forms) can be accurately measured. oup.com The efficiency of this enzymatic reaction is dependent on several factors, including the source of the β-glucuronidase, pH, temperature, and incubation time, which must be optimized for reliable quantification. Comparing the results of hydrolyzed and unhydrolyzed samples allows researchers to differentiate between the total and the unconjugated metabolite concentrations, providing a more complete picture of the drug's metabolic profile. nih.govoup.com
Detection Techniques for Norfluoxetine β-D-Glucuronide
Following sample preparation, which typically includes enzymatic hydrolysis to yield norfluoxetine, various detection methods are coupled with chromatographic separation systems for quantification.
Ultraviolet (UV) Detection in Chromatographic Systems
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust method for the quantification of norfluoxetine in biological samples. taylorfrancis.comresearchgate.netresearchgate.net This technique relies on the principle that the analyte absorbs light in the UV spectrum. For norfluoxetine, detection is commonly performed at a wavelength of 226 nm. researchgate.net
The methodology involves a liquid-liquid or solid-phase extraction to isolate norfluoxetine and an internal standard from the biological matrix (e.g., serum or plasma). researchgate.netnih.gov The extract is then injected into an HPLC system, typically with a reversed-phase column (such as C8 or C18), for separation. researchgate.netnih.gov While UV detection is straightforward and reliable, it may have limitations in terms of sensitivity compared to other methods. The limit of quantitation for norfluoxetine using HPLC-UV has been reported to be around 10-14 nmol/L. researchgate.netnih.gov Despite this, it is considered suitable for therapeutic drug monitoring where concentrations are expected to be within a measurable range. taylorfrancis.comresearchgate.net
Fluorescence Detection for Enhanced Sensitivity
For applications requiring higher sensitivity, HPLC coupled with a fluorescence detector is a superior alternative to UV detection for analyzing norfluoxetine. nih.govnih.gov Fluorescence detection offers enhanced selectivity and lower detection limits because fewer compounds natively fluoresce compared to those that absorb UV light. researchgate.net
In this method, norfluoxetine can be detected either by its native fluorescence or after derivatization with a fluorescent agent. nih.govresearchgate.net For native fluorescence, typical excitation and emission wavelengths are 230 nm and 290 nm, respectively. nih.gov This approach has been successfully used to quantify norfluoxetine in plasma with a lower limit of quantification (LLOQ) of 8 ng/mL. nih.gov To further increase sensitivity, pre-column derivatization can be performed using reagents like 4-(N-chloroformylmethyl-N-methyl) amino-7-nitro-2,1,3-benzoxadiazole (NBD-COCl). nih.gov This allows for detection at different wavelengths (e.g., excitation at 478 nm and emission at 537 nm) and can achieve LLOQs as low as 10 nM in plasma. nih.gov The heightened sensitivity makes fluorescence detection particularly valuable for pharmacokinetic studies where metabolite concentrations may be very low. nih.govnih.gov
Method Validation and Quantitative Parameters for Norfluoxetine β-D-Glucuronide Assays
The reliability of any analytical method for Norfluoxetine β-D-glucuronide (measured as norfluoxetine) depends on rigorous validation to ensure its performance is suitable for its intended purpose.
Assessment of Linearity and Calibration Ranges
A fundamental parameter of method validation is the assessment of linearity, which demonstrates the direct proportionality between the detector response and the concentration of the analyte over a specified range. nih.govnih.gov For norfluoxetine assays, linearity is established by analyzing calibration standards at multiple concentration levels and evaluating the resulting calibration curve using a regression model. The correlation coefficient (r) or coefficient of determination (r²) is typically expected to be close to 1.000, indicating a strong linear relationship. researchgate.net
The calibration ranges for norfluoxetine vary depending on the analytical technique and the biological matrix being tested. Methods using HPLC with UV detection have demonstrated linearity in serum over ranges such as 25 to 800 µg/L and 50 to 1000 µg/L. taylorfrancis.comresearchgate.net More sensitive methods, like those employing fluorescence detection, show linearity in plasma from 8 to 200 ng/mL. nih.gov Assays developed for DBS samples coupled with mass spectrometry have established linear ranges from 1 to 500 ng/mL and 10 to 750 ng/mL. nih.govnih.gov The selected calibration range must encompass the expected concentrations of the analyte in the study samples to ensure accurate quantification. ijper.org
Interactive Data Table: Linearity and Calibration Ranges for Norfluoxetine Assays
| Analytical Technique | Matrix | Calibration Range | Correlation Coefficient (r) | Reference |
| HPLC-UV | Serum | 50 - 1000 µg/L | Not Specified | taylorfrancis.com |
| HPLC-UV | Serum | 25 - 800 µg/L | 1.000 | researchgate.net |
| HPLC-Fluorescence | Plasma | 8 - 200 ng/mL | Not Specified | nih.gov |
| HPLC-Fluorescence (with derivatization) | Plasma | 10 - 1000 nM | 0.9997 | nih.gov |
| LC-MS/MS | Dried Blood Spot (DBS) | 10 - 750 ng/mL | Not Specified | nih.gov |
| GC-NICI-MS/MS | Dried Blood Spot (DBS) | 1 - 500 ng/mL | Not Specified | nih.gov |
Stability Studies of Norfluoxetine β-D-Glucuronide in Biological Matrices
The stability of an analyte in biological matrices under various storage and handling conditions is a critical parameter in bioanalytical method validation. It ensures that the measured concentration accurately reflects the concentration at the time of sample collection.
As with precision and accuracy, there is a notable lack of specific published data on the stability of Norfluoxetine β-D-glucuronide in biological matrices such as plasma or urine. Research has been conducted on the stability of fluoxetine and norfluoxetine. For example, one study found that both fluoxetine and norfluoxetine were stable in dried blood spots for 7 days at both 25°C and 45°C. nih.gov
The stability of glucuronide metabolites, in general, can be influenced by factors such as pH and the presence of enzymes like β-glucuronidase, which can hydrolyze the glucuronide bond, leading to the back-conversion to the aglycone (in this case, norfluoxetine). Therefore, dedicated stability studies for Norfluoxetine β-D-glucuronide are essential. These studies would typically evaluate the stability of the analyte under the following conditions:
Freeze-Thaw Stability: Assessing the impact of repeated freezing and thawing cycles on the analyte concentration.
Short-Term (Bench-Top) Stability: Evaluating the stability of the analyte in the matrix at room temperature for a period reflecting the sample handling time.
Long-Term Storage Stability: Determining the stability of the analyte when stored frozen at temperatures such as -20°C or -80°C for an extended duration.
Post-Preparative Stability: Assessing the stability of the analyte in the processed sample (e.g., in the autosampler) prior to analysis.
Without such studies for Norfluoxetine β-D-glucuronide, there remains uncertainty regarding the potential for degradation of the metabolite during sample storage and analysis, which could lead to inaccurate quantification. Future research should address this gap to ensure the integrity of bioanalytical data for this compound.
Research Applications and Significance of Norfluoxetine β D Glucuronide Studies
Development of Chemical Reference Standards for Drug Metabolite Research
The synthesis and availability of pure Norfluoxetine (B159337) β-D-glucuronide as a chemical reference standard are fundamental for accurate and reliable bioanalytical research. acanthusresearch.comaquigenbio.com These standards are highly characterized materials that serve as a benchmark for the identification, quantification, and validation of the metabolite in complex biological matrices such as blood and urine. acanthusresearch.comiroatech.com
The use of reference standards is critical in several key areas of pharmaceutical research:
Quality Assurance: Ensuring the consistency and quality of analytical data in drug metabolism studies. simsonpharma.com
Regulatory Compliance: Meeting the stringent requirements of regulatory agencies for drug development and approval. aquigenbio.comsimsonpharma.com
Research and Development: Facilitating the accurate characterization of metabolic pathways and potential drug-drug interactions. simsonpharma.com
Stability Studies: Assessing the stability of the metabolite under various conditions, which is crucial for understanding its shelf-life and storage requirements. aquigenbio.com
The availability of Norfluoxetine β-D-glucuronide reference standards allows researchers to develop and validate analytical methods, such as mass spectrometry, to precisely measure its concentration in biological samples. iroatech.com This, in turn, is essential for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) of fluoxetine (B1211875) and its metabolites.
Investigation of Transcriptomic Responses to Glucuronidated Metabolite Exposure in Model Systems
Recent research has begun to explore the impact of glucuronidated metabolites on gene expression. biosynth.comcymitquimica.com Studies investigating the transcriptomic response to Norfluoxetine β-D-glucuronide exposure in various model systems can provide valuable insights into its potential biological activities. biosynth.comcymitquimica.com It has been noted that some genes are responsive to this particular drug metabolite. biosynth.comcymitquimica.com
While glucuronidation is primarily a detoxification pathway that renders compounds more water-soluble for excretion, the resulting metabolites are not always inert. oup.com Investigating the transcriptomic changes induced by Norfluoxetine β-D-glucuronide can help to:
Identify potential off-target effects of fluoxetine treatment.
Understand the molecular mechanisms underlying any observed biological activity of the metabolite.
Explore its potential role in modulating cellular pathways, including those related to antioxidant responses. biosynth.comcymitquimica.com
Role of Glucuronide Conjugates as Biomarkers of Xenobiotic Exposure
Glucuronide conjugates, including Norfluoxetine β-D-glucuronide, can serve as important biomarkers for assessing exposure to parent xenobiotic compounds. oup.comnih.gov Since direct measurement of a foreign chemical is not always possible due to rapid metabolism or other factors, indirect biomarkers can be very helpful. nih.govosti.gov Monitoring the levels of these metabolites in biological fluids like urine provides a non-invasive method to confirm and quantify exposure to the parent drug, fluoxetine. oup.com
The use of glucuronide conjugates as biomarkers is advantageous because:
They are often present in higher concentrations and for a longer duration than the parent compound.
Their detection can reflect the metabolic capacity of an individual, which can be influenced by genetic and environmental factors. bournemouth.ac.uk
Urinary analysis of these metabolites is a key component of human biomonitoring studies. oup.com
The table below summarizes the key characteristics of Norfluoxetine β-D-glucuronide as a biomarker.
| Feature | Description |
| Parent Compound | Norfluoxetine (active metabolite of Fluoxetine) |
| Biological Matrix | Primarily urine, also found in blood |
| Analytical Method | Liquid chromatography-mass spectrometry (LC-MS/MS) |
| Clinical Relevance | Assessment of fluoxetine exposure and metabolism |
Contribution to Understanding Drug Disposition and Elimination Pathways
The study of Norfluoxetine β-D-glucuronide is integral to a comprehensive understanding of the disposition and elimination of fluoxetine. nih.govnih.gov Fluoxetine is extensively metabolized in the liver, with N-demethylation to norfluoxetine being a major pathway. nih.govclinpgx.org Both fluoxetine and norfluoxetine can then undergo glucuronidation, a phase II metabolic reaction, to form more water-soluble compounds that are readily excreted from the body, primarily in the urine. nih.govclinpgx.orgsmpdb.ca
Key aspects of drug disposition illuminated by studying this metabolite include:
Metabolic Clearance: Glucuronidation is a significant route for the clearance of fluoxetine and its metabolites. nih.gov
Excretion: The formation of Norfluoxetine β-D-glucuronide facilitates the renal excretion of the drug. clinpgx.org
Pharmacokinetic Variability: Individual differences in the activity of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze glucuronidation, can contribute to variability in drug response and clearance. rsc.org
Fluoxetine metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes in the initial phase I metabolism, followed by phase II conjugation reactions like glucuronidation. nih.govnih.gov
Advancements in Drug Discovery and Development Methodologies for Glucuronidated Compounds
The challenges associated with predicting and characterizing the glucuronidation of drug candidates have spurred advancements in drug discovery and development methodologies. nih.gov Understanding the formation and disposition of metabolites like Norfluoxetine β-D-glucuronide is crucial for several reasons:
Predicting Human Pharmacokinetics: In vitro data from human liver microsomes or hepatocytes are used to predict the in vivo clearance of glucuronidated drugs, though under-prediction can be a challenge. nih.gov
Avoiding Drug-Drug Interactions: Co-administered drugs can inhibit or induce UGT enzymes, leading to altered metabolism and potential toxicity. rsc.org
Designing Drugs with Optimal Metabolic Profiles: Medicinal chemists can design drug candidates that are less susceptible to extensive glucuronidation if this metabolic pathway is associated with undesirable pharmacokinetic properties. rsc.org
The development of more reliable in vitro-in vivo correlation (IVIVC) models and a better understanding of the interplay between UGT enzymes and drug transporters are active areas of research aimed at improving the prediction of glucuronide disposition. nih.govnih.gov
Impact on Endogenous Substance Homeostasis and Central Nervous System Drug Disposition
While glucuronidation is a major pathway for xenobiotic metabolism, UGT enzymes also play a critical role in the metabolism and homeostasis of endogenous substances such as bilirubin (B190676), steroid hormones, and bile acids. oup.comnih.gov The administration of drugs that are extensively glucuronidated, like fluoxetine, could potentially impact the metabolism of these endogenous compounds through competition for UGT enzymes.
Q & A
What safety protocols and waste management practices are essential when handling Norfluoxetine β-D-glucuronide in laboratory settings?
Researchers must use protective gear (gloves, lab coats, goggles) and conduct experiments in fume hoods to avoid inhalation or dermal contact . Waste should be segregated into chemically inert containers and processed by certified biohazard disposal services to prevent environmental contamination. Regular audits of storage conditions (e.g., temperature-controlled environments) and adherence to OSHA guidelines are critical for compliance .
What methodologies are recommended for synthesizing and purifying Norfluoxetine β-D-glucuronide?
Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms or chemical conjugation via Koenigs-Knorr reactions. Purification is achieved through reverse-phase HPLC with C18 columns, using acetonitrile/water gradients (e.g., 20–80% acetonitrile over 30 minutes). Purity validation requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .
Which spectroscopic and chromatographic techniques are optimal for characterizing Norfluoxetine β-D-glucuronide?
How can researchers resolve contradictions in electrochemical data between Norfluoxetine β-D-glucuronide and fluoxetine?
The absence of oxidation peaks in Norfluoxetine β-D-glucuronide (vs. fluoxetine) is attributed to conformational rigidity of its primary amine group, which hinders electron transfer. Cyclic voltammetry at varying pH (2–12) and scan rates (10–500 mV/s) reveals irreversible oxidation profiles. Computational modeling (DFT at B3LYP/6-31G* level) predicts reduced S/B ratios due to low diffusion coefficients . Cross-validation with Raman spectra (e.g., amine stretching modes at 3300–3500 cm⁻¹) confirms structural influences on electroactivity .
What experimental designs are critical for studying Norfluoxetine β-D-glucuronide's glucuronidation kinetics?
- In vitro assays : Use human liver microsomes (HLM) or recombinant UGTs (e.g., UGT1A3, UGT2B7) with UDPGA cofactor. Monitor time-dependent formation via LC-MS/MS .
- Kinetic parameters : Calculate and using Michaelis-Menten plots. Include controls with β-glucuronidase to confirm conjugate identity.
- pH optimization : Test buffers (pH 6.8–7.4) to mimic physiological conditions, as glucuronidation efficiency is pH-sensitive .
How is the stereochemical configuration of Norfluoxetine β-D-glucuronide validated?
X-ray crystallography or NOESY NMR (mixing time 800 ms) determines β-D-glucuronide anomeric configuration. Chiral chromatography (Chiralpak IA column, hexane/isopropanol) resolves enantiomers. Reference standards must be verified via independent synthesis to avoid vendor errors, as seen in corrected stereochemical assignments of related metabolites .
What computational approaches predict Norfluoxetine β-D-glucuronide's metabolic stability?
Molecular dynamics simulations (AMBER force field) model glucuronide-enzyme interactions (e.g., UGT binding pockets). QSAR models using logP and topological polar surface area (TPSA) predict hepatic clearance. In silico tools like GLUE (Glucuronidation Prediction Tool) prioritize lab testing for high-risk metabolites .
How can detection limits for Norfluoxetine β-D-glucuronide in plasma be optimized?
| Method | LOD | LOQ | Matrix Effect |
|---|---|---|---|
| LC-MS/MS (ESI+) | 0.1 ng/mL | 0.3 ng/mL | 85–115% recovery |
| DPV | 10 µM | 30 µM | pH-dependent |
Solid-phase extraction (HLB cartridges) reduces ion suppression. Isotope-labeled internal standards (e.g., norfluoxetine-d₄ glucuronide) correct for variability .
What reporting standards ensure reproducibility in Norfluoxetine β-D-glucuronide research?
Adhere to NIH guidelines for preclinical studies, including:
- Detailed experimental conditions (e.g., UGT isoform specificity, incubation times).
- Full spectral data (NMR, MS) in supplementary materials.
- Statistical justification of sample sizes (e.g., power analysis with α=0.05, β=0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
